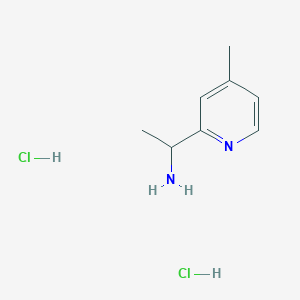

1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride

Description

Properties

CAS No. |

1187932-01-9 |

|---|---|

Molecular Formula |

C8H13ClN2 |

Molecular Weight |

172.65 g/mol |

IUPAC Name |

1-(4-methylpyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-3-4-10-8(5-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H |

InChI Key |

AXJCFRNGEWCOAV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)C(C)N.Cl.Cl |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Methyl-2-acetylpyridine

A widely used approach involves the reductive amination of 4-methyl-2-acetylpyridine with ammonia or ammonium salts, followed by reduction. This method parallels the synthesis of 1-pyridin-2-yl-ethylamine from 2-acetylpyridine:

- Step 1: Formation of oxime by reaction of 4-methyl-2-acetylpyridine with hydroxylamine hydrochloride in methanol in the presence of potassium carbonate at room temperature for 4 hours.

- Step 2: Reduction of the oxime intermediate using zinc powder and ammonium chloride at room temperature overnight to yield 1-(4-methyl-pyridin-2-yl)-ethylamine with high yield (~90% reported for similar compounds).

This method benefits from mild conditions and uses inexpensive reagents, making it suitable for scale-up.

Catalytic Hydrogenation of Imines

Another approach involves catalytic hydrogenation of the imine formed from 4-methyl-2-acetylpyridine and ammonia or primary amines:

- The imine intermediate is generated by condensation of the ketone with ammonia or amine under anhydrous conditions.

- Hydrogenation is performed using catalysts such as Raney nickel or palladium on carbon under mild pressures and temperatures.

- The product, 1-(4-methyl-pyridin-2-yl)-ethylamine, is obtained after work-up and purification.

This method allows for selective reduction and can be tuned for stereoselectivity if chiral catalysts are used.

Alternative Methods Using Pyridine Derivatives and Aminoalkylation

A more complex but versatile synthetic route involves:

- Preparation of a pyridine glycine ester derivative via condensation of 4-methyl-2-chloropyridine with benzophenone glycine imine derivatives in the presence of trialkylamine bases such as N,N-diisopropyl N-ethylamine.

- Subsequent hydrolysis and reduction steps yield the desired amine intermediate.

- This method requires careful control of reaction conditions, including use of dry inorganic bases (e.g., potassium carbonate or sodium hydride), aprotic polar solvents (e.g., propionitrile), and phase transfer catalysts to enhance reaction rates.

Conversion to Dihydrochloride Salt

After synthesis of the free base 1-(4-methyl-pyridin-2-yl)-ethylamine, conversion to the dihydrochloride salt is typically achieved by:

- Dissolving the free base in an appropriate solvent such as ethanol or methanol.

- Addition of hydrochloric acid (HCl) in stoichiometric excess (commonly 2 equivalents) under cooling to precipitate the dihydrochloride salt.

- Filtration and washing with cold solvent to obtain a pure crystalline product.

This salt formation enhances the compound’s stability, solubility in aqueous media, and facilitates handling.

Summary of Preparation Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxime formation | 4-methyl-2-acetylpyridine, hydroxylamine HCl, K2CO3, MeOH | Room temp | 4 hours | - | Stirring, mild conditions |

| Reduction of oxime | Zinc powder, ammonium chloride, MeOH | Room temp | Overnight | ~90 | Filtration and extraction |

| Catalytic hydrogenation | Imine intermediate, Pd/C or Raney Ni, H2 | Mild (RT-50°C) | Few hours | Variable | Selectivity depends on catalyst |

| Pyridine glycine ester route | 4-methyl-2-chloropyridine, benzophenone glycine imine, N,N-diisopropyl N-ethylamine, K2CO3, propionitrile | 20-25°C | Several h | Moderate | Requires dry conditions and catalysts |

| Salt formation | HCl (2 eq.), ethanol or methanol | 0-5°C | 1-2 hours | Quantitative | Precipitation of dihydrochloride salt |

Analytical and Purification Techniques

- Purification: Silica gel column chromatography is commonly employed to purify intermediates and final products, especially after organic extractions.

- Characterization: Proton nuclear magnetic resonance (^1H-NMR), mass spectrometry (ESI-MS), and melting point determination confirm structure and purity.

- Crystallization: The dihydrochloride salt typically crystallizes as a white solid, facilitating filtration and drying.

Research Findings and Optimization Notes

- The reductive amination approach using zinc and ammonium chloride is favored for its simplicity and high yield, as demonstrated in patents and industrial syntheses.

- Use of trialkylamine bases and phase transfer catalysts improves reaction efficiency in more complex synthetic routes involving pyridine glycine derivatives.

- Microwave-assisted heating has been reported to accelerate some pyridine derivative syntheses, but careful control is needed to avoid decomposition.

- The choice of solvent and base significantly affects reaction rates and product purity; aprotic polar solvents and dry inorganic bases are preferred in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride finds applications across several scientific domains:

Chemistry

- Building Block : It serves as a foundational compound for synthesizing more complex molecules.

- Chemical Reactions : The compound participates in oxidation, reduction, and substitution reactions, leading to various derivatives that can be further explored for their properties.

Biology

- Enzyme Inhibition Studies : The compound is used to investigate its effects on enzyme activity, particularly as an inhibitor for certain enzymes.

- Receptor Binding : It has been studied for its interactions with neurotransmitter receptors, which may elucidate mechanisms of action relevant to neuropharmacology.

Industry

- Intermediate in Organic Synthesis : This compound is utilized in the production of specialty chemicals and pharmaceuticals.

The biological activities of this compound are noteworthy:

Antimicrobial Activity

Research indicates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

In vitro studies have shown potential anticancer effects. A structure-activity relationship (SAR) analysis revealed that modifications to the pyridine ring enhance antiproliferative activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells.

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties, where the compound inhibits neuronal apoptosis induced by oxidative stress. This effect may be mediated through modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Case Study on Antimicrobial Activity :

- In a comparative study, this compound demonstrated superior efficacy against resistant bacterial strains compared to other pyridine derivatives.

-

Case Study on Anticancer Effects :

- A detailed investigation showed that structural modifications led to increased cytotoxicity against breast cancer cell lines, suggesting pathways for developing new anticancer agents.

-

Neuroprotective Mechanisms :

- Research indicated that treatment with this compound reduced oxidative stress markers in neuronal cultures, supporting its potential use in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher water solubility than free bases or mono-salts due to increased ionic character.

- Lipophilicity : The 4-methyl group in the target compound reduces lipophilicity compared to bromo-substituted analogs (e.g., 1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride), which may impact membrane permeability .

- Stability : Methyl groups (as in the target compound) often enhance metabolic stability relative to bulkier substituents like bromine .

Research Findings and Key Distinctions

- Safety Profiles: Dihydrochloride salts (e.g., target compound) may require specific handling protocols due to hygroscopicity, as noted in safety data sheets for related compounds .

- Regulatory Status : Compounds like the imidazole analog (CAS 2375195-35-8) are marketed as industrial-grade chemicals, while pyridine derivatives are often intermediates in FDA-approved drugs (e.g., veterinary products in ) .

Biological Activity

1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride, also known by its CAS number 1187932-01-9, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group and an ethylamine moiety. Its dihydrochloride form indicates the presence of two hydrochloride groups, which enhance its solubility in aqueous environments. The molecular formula is C8H12Cl2N2, and it has a molecular weight of approximately 195.1 g/mol.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. A structure-activity relationship (SAR) study revealed that modifications to the pyridine ring could enhance antiproliferative activity against several cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The IC50 values for these activities varied significantly depending on the structural modifications applied .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have shown that it can inhibit neuronal apoptosis induced by oxidative stress, potentially through the modulation of signaling pathways associated with cell survival .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby modulating their activity.

- Receptor Modulation : It has been suggested that this compound can influence receptor functions by interacting with neurotransmitter receptors, which could explain its neuroprotective effects.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the biological activities of this compound:

Q & A

Basic: What are the recommended methodologies for synthesizing 1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride with high purity?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination of 4-methylpyridine derivatives. To optimize purity:

- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to predict intermediate stability and reaction pathways, reducing trial-and-error approaches .

- Design of Experiments (DoE) : Apply statistical DoE frameworks (e.g., factorial designs) to identify critical parameters (e.g., temperature, solvent polarity) that influence yield and purity. For example, orthogonal arrays can minimize experimental runs while maximizing data resolution .

- Purification : Employ recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) followed by vacuum drying. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Advanced: How can computational modeling resolve contradictions in experimental reactivity data for this compound?

Answer:

Discrepancies in reactivity (e.g., unexpected byproducts under varying pH) can arise from unaccounted transition states or solvent effects.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction dynamics under different conditions to identify hidden intermediates or solvent-solute interactions .

- Energy Profile Analysis : Compare computed activation energies with experimental kinetic data to validate mechanistic hypotheses. For instance, discrepancies in amination efficiency may stem from competing pathways (e.g., SN1 vs. SN2) .

Basic: What analytical techniques are critical for characterizing structural integrity?

Answer:

- X-ray Crystallography : Resolve crystal packing and confirm the dihydrochloride salt formation (e.g., P1 space group symmetry, H-bonding networks) .

- NMR Spectroscopy : Use -NMR (DO) to verify protonation states (e.g., pyridinium NH peaks at δ 8.5–9.0 ppm) and -NMR to confirm methyl group integration .

- Mass Spectrometry : ESI-MS in positive ion mode to validate molecular weight (expected [M+H]: ~183.7 g/mol) .

Advanced: How to design a robust DoE framework for optimizing reaction conditions in scaled-up synthesis?

Answer:

- Factor Screening : Prioritize variables (e.g., stoichiometry, catalyst loading) via Plackett-Burman designs to eliminate non-significant factors .

- Response Surface Methodology (RSM) : Use central composite designs to model non-linear relationships between factors (e.g., temperature vs. yield) and identify maxima/minima .

- Cross-Validation : Validate models with holdout experiments to ensure reproducibility. For example, predict yield at 70°C and compare with observed data .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes. If inhaled, move to fresh air and seek medical attention if respiratory irritation occurs .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent hygroscopic degradation .

Advanced: How can heterogeneous catalysis improve the sustainability of its synthesis?

Answer:

- Catalyst Selection : Test immobilized metal catalysts (e.g., Pd/C or zeolite-supported Cu) to enhance recyclability and reduce heavy metal waste .

- Solvent-Free Conditions : Explore mechanochemical synthesis (ball milling) to eliminate solvent use and improve atom economy .

- Life Cycle Assessment (LCA) : Quantify environmental impacts (e.g., E-factor) to compare traditional vs. catalytic routes .

Advanced: What strategies mitigate batch-to-batch variability in impurity profiles?

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and detect early deviations .

- Impurity Mapping : Use LC-MS to identify trace byproducts (e.g., unreacted 4-methylpyridine or over-alkylated derivatives) and adjust quenching steps .

- Statistical Control Charts : Track critical quality attributes (e.g., purity ≥95%) over multiple batches to establish control limits .

Basic: How to assess the compound’s stability under varying pH and temperature?

Answer:

- Forced Degradation Studies : Expose to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (HO) conditions at 40–60°C for 48 hours. Analyze degradation products via HPLC .

- Arrhenius Modeling : Accelerate stability testing at elevated temperatures (e.g., 50°C) to extrapolate shelf life under standard storage conditions .

Advanced: How to resolve spectral contradictions between experimental and theoretical NMR data?

Answer:

- DFT-Based NMR Prediction : Use software (e.g., Gaussian) to compute chemical shifts with solvent correction (e.g., IEFPCM model for DO). Discrepancies >0.5 ppm may indicate conformational flexibility or proton exchange .

- Dynamic NMR Experiments : Perform variable-temperature -NMR to detect exchange broadening (e.g., amine proton tautomerism) .

Advanced: What role does this compound play in designing novel pharmaceutical intermediates?

Answer:

- Mannich Reaction Applications : Serve as a chiral amine donor in ketonic Mannich reactions to synthesize β-amino carbonyl derivatives, precursors to bioactive molecules .

- Salt Formation : The dihydrochloride form enhances solubility for parenteral formulations, critical for in vivo pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.